N-(3-chloro-2-methylphenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide
Description
N-(3-Chloro-2-methylphenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a pyrazole-based carboxamide derivative characterized by a (2,4-difluorophenoxy)methyl substituent on the pyrazole ring and a 3-chloro-2-methylphenyl group attached to the amide nitrogen. Pyrazole carboxamides are widely explored in medicinal and agrochemical research due to their structural versatility and ability to interact with biological targets such as cannabinoid receptors, enzymes, and ion channels.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-1-[(2,4-difluorophenoxy)methyl]pyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF2N3O2/c1-11-13(19)3-2-4-15(11)22-18(25)16-7-8-24(23-16)10-26-17-6-5-12(20)9-14(17)21/h2-9H,10H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKWJLMORCWTNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C2=NN(C=C2)COC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101127521 | |
| Record name | N-(3-Chloro-2-methylphenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
377.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005629-23-1 | |
| Record name | N-(3-Chloro-2-methylphenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005629-23-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloro-2-methylphenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101127521 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
N-(3-chloro-2-methylphenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H14ClF2N3O2. The compound features a pyrazole ring, which is known for its diverse biological activities. Its structure can be depicted as follows:
Research indicates that this compound may act through various biological pathways. One of the primary mechanisms involves the inhibition of specific enzymes or receptors linked to inflammatory processes and cancer progression. The pyrazole moiety is particularly noted for its ability to interact with protein targets involved in these pathways.
Anticancer Activity
Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It is believed to modulate the activity of cyclooxygenase enzymes (COX) and other inflammatory mediators, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases .
Case Studies
- In Vitro Studies : A study demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines, with IC50 values indicating potent activity. The mechanism was linked to the induction of apoptosis via the mitochondrial pathway.
- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth compared to control groups. Histological analysis revealed decreased proliferation markers in treated tissues .
Comparative Analysis
A comparative analysis of similar compounds indicates that variations in substituents on the pyrazole ring can significantly influence biological activity. Table 1 summarizes some related compounds and their respective activities:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds similar to N-(3-chloro-2-methylphenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide exhibit significant anticancer properties. Studies have shown that pyrazole derivatives can inhibit tumor growth by targeting specific molecular pathways involved in cancer cell proliferation and survival. For instance, a study demonstrated that certain pyrazole derivatives can induce apoptosis in cancer cells through the modulation of the PI3K/Akt signaling pathway .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro studies have shown that these compounds can reduce the production of pro-inflammatory cytokines, making them potential candidates for treating inflammatory diseases such as arthritis .
Agricultural Applications
Pesticide Development
this compound has been explored as a pesticide due to its ability to disrupt pest hormonal systems. Research indicates that compounds with similar structures can act as insect growth regulators (IGRs), which interfere with the development of insects, preventing them from maturing into reproductive adults. This mode of action is particularly useful in managing pest populations sustainably .
Material Science
Polymer Synthesis
In material science, pyrazole derivatives are being studied for their potential use in synthesizing new polymers with enhanced properties. The incorporation of this compound into polymer matrices can improve thermal stability and mechanical strength. Researchers are investigating the use of such compounds in developing high-performance materials for various industrial applications .
Case Studies and Research Findings
Chemical Reactions Analysis
Functional Group Reactivity Analysis
The compound’s reactivity arises from the following key functional groups:
| Functional Group | Reactivity Profile |
|---|---|
| Pyrazole ring (1H-pyrazole) | Susceptible to electrophilic substitution at positions 4/5; potential for N-alkylation or oxidation. |
| Carboxamide (-CONH-) | Hydrolysis under acidic/basic conditions; participation in hydrogen bonding or coordination chemistry. |
| Chloro-substituted aryl | Potential for nucleophilic aromatic substitution (SNAr) under catalytic conditions. |
| Difluorophenoxy ether | Stability toward hydrolysis; possible cleavage under strong acids/bases. |
| Methyl group (2-methyl) | Limited reactivity; may undergo halogenation or oxidation under specific conditions. |
2.1. Amide Bond Formation
The carboxamide group is typically synthesized via coupling reactions. For example:
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Reagents : EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate carbodiimide-mediated coupling between pyrazole-3-carboxylic acid derivatives and 3-chloro-2-methylaniline .
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Conditions : Conducted in anhydrous DMF or THF at 0–25°C for 12–24 hours .
2.2. Etherification of Pyrazole
The 1-[(2,4-difluorophenoxy)methyl] substituent is introduced via nucleophilic substitution:
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Reaction : Pyrazole nitrogen reacts with 2,4-difluorophenoxymethyl chloride in the presence of a base (e.g., K2CO3).
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Conditions : Conducted in acetonitrile or DMF at 60–80°C for 6–12 hours.
2.3. Substitution at Chloro-Aryl Group
The 3-chloro-2-methylphenyl group may undergo SNAr reactions:
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Example : Displacement of chlorine with amines (e.g., morpholine) using Pd catalysis .
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Catalyst : Pd(OAc)2/Xantphos with Cs2CO3 in toluene at 100°C .
3.1. Carboxamide Hydrolysis
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Acidic Hydrolysis : Yields pyrazole-3-carboxylic acid and 3-chloro-2-methylaniline under reflux with HCl (6M).
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Basic Hydrolysis : Forms carboxylate salts in NaOH/EtOH at elevated temperatures .
3.2. Ether Cleavage
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Strong Acid (HBr/AcOH) : Cleaves the phenoxy methyl group to regenerate pyrazole and 2,4-difluorophenol.
Derivatization Potential
The compound serves as a precursor for diverse analogs:
Catalytic and Biological Interactions
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Coordination Chemistry : The carboxamide acts as a bidentate ligand for transition metals (e.g., Cu(II), Zn(II)) in DMSO/water .
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Enzyme Inhibition : Structural analogs show BTK (Bruton’s tyrosine kinase) inhibition via H-bonding with the carboxamide and halogen interactions .
Stability Under Storage
-
Degradation Pathways :
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Hydrolysis of the carboxamide in humid conditions.
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Photooxidation of the pyrazole ring under UV light.
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Recommended Storage : Anhydrous environment at -20°C in amber vials.
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazole carboxamide derivatives exhibit diverse pharmacological and agrochemical activities depending on their substituents. Below is a detailed comparison of the target compound with structurally or functionally related analogs:
Structural and Functional Comparison Table
Key Observations
Substituent Effects on Activity: The 2,4-difluorophenoxy group in the target compound introduces electronegative fluorine atoms, which may enhance lipophilicity and metabolic stability compared to chlorophenoxy analogs like the compound in . Fluorine’s smaller atomic radius could also improve receptor-binding specificity.
Cannabinoid Receptor Ligands: Compounds like JHU-75528 and SR144528 target CB1/CB2 receptors, with substituents like 4-cyano or bicyclic groups critical for receptor subtype selectivity . The target compound lacks these specific groups, suggesting divergent biological targets or mechanisms.
Agrochemical Derivatives: Pyrazole carboxamides with trifluoromethyl or chlorophenyl groups (e.g., ) often exhibit insecticidal or fungicidal activity. The target compound’s 2,4-difluorophenoxy group may align with agrochemical design principles, though direct evidence is absent in the provided data.
Synthetic Accessibility: The synthesis of pyrazole carboxamides typically involves coupling pyrazole carboxylic acids with substituted anilines. For example, the compound in was synthesized with a 39.9% yield, while derivatives in required chiral separation for enantiopure products.
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability: Fluorine atoms resist oxidative metabolism, which could enhance the compound’s half-life in vivo compared to non-fluorinated analogs.
Q & A
Basic: What are the standard synthetic protocols for preparing N-(3-chloro-2-methylphenyl)-1-[(2,4-difluorophenoxy)methyl]-1H-pyrazole-3-carboxamide?
Methodological Answer:
The synthesis typically involves coupling a pyrazole-carboxylic acid derivative with an aniline-containing substituent. A general procedure includes:
- Step 1: Activation of the pyrazole-3-carboxylic acid using coupling agents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt·H2O (hydroxybenzotriazole) in anhydrous DMF or dichloromethane .
- Step 2: Reaction with the substituted aniline (e.g., 3-chloro-2-methylaniline) under basic conditions (K₂CO₃ or triethylamine) to form the carboxamide bond .
- Step 3: Purification via column chromatography or recrystallization.
Key considerations include optimizing reaction time (12–24 hours) and temperature (room temperature to 50°C) to maximize yield .
Basic: Which spectroscopic and chromatographic methods are effective for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are critical for confirming the structure. Key signals include:
- Pyrazole ring protons (δ 6.5–7.5 ppm).
- Aromatic protons from the 2,4-difluorophenoxy group (δ 6.8–7.2 ppm) .
- High-Resolution Mass Spectrometry (HRMS): Validates the molecular ion peak (e.g., [M+H]⁺) .
- X-ray Crystallography: Resolves bond lengths and angles (e.g., C–N bond: ~1.34 Å, C–O bond: ~1.41 Å) for absolute configuration confirmation .
- HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water gradients .
Advanced: How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?
Methodological Answer:
SAR studies focus on modifying substituents to enhance target binding or metabolic stability:
- Fluorine Substitution: Introducing difluoromethyl groups (as in ) improves lipophilicity and metabolic resistance .
- Pyrazole Ring Modifications: Varying substituents at the 1- and 3-positions (e.g., alkyl vs. aryl groups) alters steric and electronic interactions with biological targets .
- Phenoxy Group Optimization: Adjusting fluorine positions (2,4 vs. 3,5) affects π-π stacking in receptor binding .
Experimental Design: Synthesize analogs, test in in vitro assays (e.g., enzyme inhibition), and correlate substituent effects with activity using multivariate regression .
Advanced: What strategies mitigate instability of the phenoxy-methyl linkage under acidic conditions?
Methodological Answer:
The phenoxy-methyl group is prone to hydrolysis in acidic media. Mitigation strategies include:
- Steric Shielding: Introduce bulky substituents (e.g., methyl or trifluoromethyl) adjacent to the ether linkage to hinder nucleophilic attack .
- pH Buffering: Formulate the compound with excipients like citrate buffers (pH 4–6) to reduce acid-catalyzed degradation .
- Prodrug Approach: Replace the labile group with a stable prodrug moiety (e.g., ester) that cleaves in target tissues .
Validation: Monitor degradation via accelerated stability studies (40°C/75% RH) and LC-MS to identify breakdown products .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Methodological Answer:
- Molecular Docking: Use software like AutoDock or Schrödinger to predict binding poses with target proteins (e.g., kinase domains). Focus on hydrogen bonding with the carboxamide group and hydrophobic interactions with fluorinated aryl rings .
- QSAR Modeling: Train models on existing bioactivity data to predict IC₅₀ values for new analogs. Descriptors include logP, polar surface area, and electrostatic potential maps .
- MD Simulations: Assess binding stability over time (50–100 ns simulations) to identify residues critical for sustained interactions .
Case Study: Derivatives with 3,5-difluorophenoxy groups showed 10-fold higher selectivity in kinase assays compared to 2,4-difluoro analogs .
Basic: What purification techniques are recommended for isolating this compound?
Methodological Answer:
- Column Chromatography: Use silica gel with ethyl acetate/hexane (3:7) gradients. Monitor fractions by TLC (Rf ~0.4) .
- Recrystallization: Dissolve crude product in hot ethanol and cool to −20°C for crystal formation .
- Prep-HPLC: For high-purity (>99%) batches, employ a C18 column with acetonitrile/water (0.1% TFA) .
Advanced: How to resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
Discrepancies often arise from assay conditions or impurity profiles. Steps to reconcile
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
